Cas no 352530-23-5 (trans-2-(4-Biphenyl)vinylboronic Acid)
trans-2-(4-Biphenyl)vinylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- (2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid
- [(E)-2-(4-phenylphenyl)ethenyl]boronic acid
- TRANS-2-(4-BIPHENYL)VINYLBORONIC ACID
- Alkenylboronic Acid,22
- trans-(2-([1,1'-biphenyl]-4-yl)vinyl)boronic acid
- Alkenylboronic Acid, 22
- (E)-(2-([1,1'-Biphenyl]-4-yl)vinyl)boronicacid
- SCHEMBL2910475
- [(E)-2-(4-phenylphenyl)ethenyl]boranediol
- CHEMBL453758
- DTXSID30421729
- BDBM26143
- (E)-(2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid
- CPA53023
- MFCD04974059
- AKOS015893176
- PD180036
- BS-22445
- NTRGFVQIGQYKIL-ZHACJKMWSA-N
- [(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid
- 352530-23-5
- 2-(biphenyl-4-yl)vinylboronic acid
- CS-0175259
- SCHEMBL12260418
- trans-2-(4-Biphenyl)vinylboronic Acid
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- MDL: MFCD04974059
- Inchi: 1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+
- InChI Key: NTRGFVQIGQYKIL-ZHACJKMWSA-N
- SMILES: OB(/C=C/C1C=CC(=CC=1)C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 224.10100
- Monoisotopic Mass: 224.1008598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Melting Point: 134-139 °C (lit.)
- PSA: 40.46000
- LogP: 2.37880
trans-2-(4-Biphenyl)vinylboronic Acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
trans-2-(4-Biphenyl)vinylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134393-10g |
(E)-(2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid |
352530-23-5 | 95% | 10g |
$300 | 2021-06-16 | |
| Alichem | A019111882-5g |
(2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid |
352530-23-5 | 95% | 5g |
$345.42 | 2023-09-02 | |
| TRC | B413728-10mg |
trans-2-(4-Biphenyl)vinylboronic Acid |
352530-23-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413728-50mg |
trans-2-(4-Biphenyl)vinylboronic Acid |
352530-23-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B413728-100mg |
trans-2-(4-Biphenyl)vinylboronic Acid |
352530-23-5 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Matrix Scientific | 092810-1g |
(2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid, 95+% |
352530-23-5 | 95+% | 1g |
$341.00 | 2023-09-10 | |
| Matrix Scientific | 092810-5g |
(2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid, 95+% |
352530-23-5 | 95+% | 5g |
$1092.00 | 2023-09-10 | |
| Fluorochem | 218550-250mg |
2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid |
352530-23-5 | 95% | 250mg |
£29.00 | 2022-03-01 | |
| Chemenu | CM134393-10g |
(E)-(2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid |
352530-23-5 | 95% | 10g |
$300 | 2023-01-09 | |
| abcr | AB271686-250mg |
trans-2-(4-Biphenyl)vinylboronic acid, 95%; . |
352530-23-5 | 95% | 250mg |
€127.00 | 2025-03-19 |
trans-2-(4-Biphenyl)vinylboronic Acid Suppliers
trans-2-(4-Biphenyl)vinylboronic Acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on trans-2-(4-Biphenyl)vinylboronic Acid
trans-2-(4-Biphenyl)vinylboronic Acid: A Comprehensive Overview
trans-2-(4-Biphenyl)vinylboronic Acid, also known by its CAS number 352530-23-5, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and its potential applications in various chemical synthesis processes. The molecule consists of a biphenyl group attached to a vinylboronic acid moiety, which makes it a versatile building block in modern organic synthesis.
The biphenyl group in the molecule contributes to its aromatic stability and electronic properties, while the vinylboronic acid moiety provides reactivity for cross-coupling reactions. This combination makes the compound particularly useful in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. Recent studies have highlighted the efficiency of this compound in synthesizing complex aromatic systems, which are crucial in pharmaceuticals and materials science.
In terms of synthesis, trans-2-(4-Biphenyl)vinylboronic Acid can be prepared through various methods, including hydroboration and direct arylation. These methods have been optimized in recent years to improve yield and selectivity. For instance, researchers have employed palladium catalysts to facilitate the coupling reactions, leading to cleaner processes and higher purity products. The use of microwave-assisted synthesis has also been explored, offering a faster route to the compound with minimal side reactions.
The applications of this compound extend beyond traditional organic synthesis. It has been utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs), where its electronic properties play a critical role. Additionally, it has shown promise in medicinal chemistry as a precursor for bioactive molecules with potential therapeutic applications. Recent studies have demonstrated its role in the synthesis of kinase inhibitors and other drug candidates, underscoring its importance in drug discovery.
From an environmental standpoint, the synthesis and use of trans-2-(4-Biphenyl)vinylboronic Acid have been evaluated for their sustainability. Researchers have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. For example, the use of recyclable catalysts and solvent systems has been reported, aligning with current trends toward sustainable chemistry.
In conclusion, trans-2-(4-Biphenyl)vinylboronic Acid is a multifaceted compound with significant implications across various chemical disciplines. Its unique structure enables diverse applications, from organic synthesis to materials science and drug discovery. As research continues to uncover new possibilities for this compound, it is poised to remain a key player in advancing chemical innovation.
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